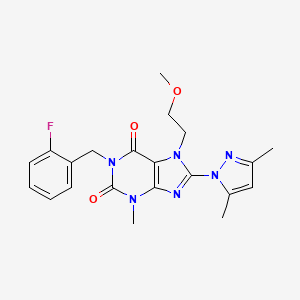

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.

BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Evaluation and Safety for Use in Food and Beverage Applications

A toxicological evaluation of two novel bitter modifying flavour compounds, closely related to the specified chemical structure, demonstrated their safety for use in food and beverage applications. These compounds undergo oxidative metabolism in vitro and in vivo, leading to rapid conversion to O-sulfate and O-glucuronide conjugates. Studies revealed no mutagenic, clastogenic, or developmental toxicity effects at doses up to 1000 mg/kg bw/day, indicating a high level of safety for consumption (Karanewsky et al., 2016).

Potential in Neurodegenerative Disease Treatment

Research on 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a similar core structure, identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds also demonstrated the ability to inhibit monoamine oxidases (MAO), suggesting potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. This could offer advantages over single-target therapeutics in managing conditions such as Parkinson's disease (Brunschweiger et al., 2014).

Cytotoxic Activity Against Cancer Cell Lines

A study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, showed potent cytotoxic activities against various cancer cell lines, including murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some compounds demonstrated IC(50) values less than 10 nM, indicating strong potential for cancer treatment (Deady et al., 2003).

Antimycobacterial Properties

Research into 6-(2-furyl)-9-(p-methoxybenzyl)purines, related to the specified chemical, revealed significant antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. This indicates potential applications in developing new treatments for tuberculosis, with specific modifications enhancing bioactivity and selectivity (Braendvang & Gundersen, 2007).

Green Catalysis and Synthesis of Novel Compounds

The use of theophylline as a green catalyst for the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives highlights an eco-friendly approach to chemical synthesis. This process demonstrates the utility of related compounds in facilitating the development of photochromic materials and biologically active products under solvent-free conditions (Yazdani-Elah-Abadi et al., 2017).

properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)9-10-31-4)19(29)27(21(30)25(18)3)12-15-7-5-6-8-16(15)22/h5-8,11H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDWMECJTUMCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16855706 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)

![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)